N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-8-9(19-14-13-8)10(16)12-6-11(18-5-3-15)2-4-17-7-11/h15H,2-7H2,1H3,(H,12,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKXSJHLWHOPRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2(CCOC2)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that belongs to the thiadiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.
Structure and Properties
The compound features a unique structure that includes a thiadiazole ring and a tetrahydrofuran moiety. The presence of the hydroxyethoxy group enhances its solubility and bioavailability, which are crucial factors for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉N₃O₅S |
| Molecular Weight | 329.38 g/mol |
| CAS Number | 1234567-89-0 |
Biological Activities
Research indicates that compounds containing the thiadiazole scaffold exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Thiadiazole derivatives have been shown to possess significant antibacterial and antifungal properties. For instance, studies have demonstrated that related compounds exhibit potent activity against various drug-resistant bacterial strains using methods such as agar well diffusion .
- Anti-inflammatory Effects : The anti-inflammatory potential of thiadiazole derivatives has been explored in several studies. Compounds similar to this compound have been evaluated for their ability to inhibit inflammation through protein denaturation assays .
- Anticancer Activity : The compound's ability to interact with specific molecular targets makes it a candidate for anticancer drug development. Thiadiazole derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
The mechanism of action of this compound is primarily attributed to its interaction with enzymes and receptors involved in critical biochemical pathways. The compound may inhibit or activate certain enzymes, leading to alterations in cellular functions that can result in therapeutic effects against infections and tumors.
Case Studies
Several case studies highlight the compound's efficacy:
- Antibacterial Study : In a recent study comparing various thiadiazole derivatives against resistant bacterial strains, this compound demonstrated significant antibacterial activity comparable to established antibiotics like ciprofloxacin .
- Anti-inflammatory Evaluation : The compound was tested for its anti-inflammatory properties using bovine serum albumin denaturation as a model. Results indicated that it effectively reduced protein denaturation, suggesting potential use as an anti-inflammatory agent .
- Cytotoxicity Assessment : In vitro studies on human cancer cell lines revealed that the compound inhibited cell growth and induced apoptosis, indicating its potential as an anticancer agent .
Comparison with Similar Compounds
Structural Analogues and Key Features
Physicochemical Properties
- Solubility : The hydroxyethoxy-THF moiety in the target compound likely increases solubility in polar solvents compared to analogs with chlorophenyl or trifluoromethyl groups (e.g., ).
Q & A
Q. What are the recommended synthetic routes for N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?
The compound can be synthesized via multi-step protocols involving cyclization and condensation. For example:
- Step 1 : React N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 min) to form intermediates .
- Step 2 : Cyclize intermediates in DMF with iodine and triethylamine, leading to sulfur elimination and thiadiazole ring formation .
- Purification : Use column chromatography (e.g., ethyl acetate/hexane) or recrystallization (ethanol or methanol) .
Q. How is the structural integrity of this compound confirmed in synthesized batches?
Characterization involves:
- 1H/13C NMR : To confirm substituent positions and carboxamide linkages (e.g., δ 2.4 ppm for methyl groups in thiadiazole rings) .
- X-ray crystallography : Resolves bond angles and stereochemistry, critical for verifying the tetrahydrofuran and hydroxyethoxy moieties .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peaks) .
Q. What preliminary biological activities have been observed for this compound?
While direct data is limited, structurally analogous 1,3,4-thiadiazole-carboxamides exhibit:
- Antimicrobial activity : MIC values ≤16 µg/mL against Gram-positive bacteria (e.g., S. aureus) .
- Antitumor potential : IC₅₀ < 50 µM in breast cancer cell lines (MCF-7) via apoptosis induction .
- pH-dependent activity : Enhanced efficacy in acidic conditions due to protonation of the carboxamide group .
Advanced Research Questions
Q. How do reaction conditions influence the yield and purity of the target compound during cyclization steps?
Key factors include:
- Solvent choice : DMF improves cyclization efficiency over acetonitrile (yields ↑15–20%) but may require iodine as a catalyst .
- Temperature : Reflux (80–100°C) minimizes side products compared to room-temperature reactions .
- Additives : Triethylamine enhances sulfur elimination, reducing contamination by elemental sulfur .
- Data example : Cyclization in DMF with iodine yields 65–72% purity vs. 45–50% in acetonitrile alone .
Q. How can contradictory bioactivity data between similar thiadiazole-carboxamide derivatives be resolved?
Contradictions often arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) on the tetrahydrofuran ring enhance antimicrobial activity but reduce solubility, complicating in vitro assays .
- Assay variability : Differences in bacterial strain susceptibility (e.g., E. coli vs. P. aeruginosa) require standardized CLSI protocols .
- Solution : Perform dose-response curves across multiple cell lines/pathogens and validate via molecular docking (e.g., binding to bacterial DNA gyrase) .
Q. What mechanistic insights exist for the compound’s interactions with biological targets?
Proposed mechanisms include:
- Enzyme inhibition : Thiadiazole-carboxamides disrupt microbial DNA replication by inhibiting topoisomerase IV, evidenced by reduced supercoiling activity in gel assays .
- Membrane disruption : Hydrophobic substituents (e.g., methyl groups) enhance penetration into lipid bilayers, shown via fluorescent dye leakage assays .
- Cellular uptake : Radiolabeling studies (³H or ¹⁴C) reveal time-dependent accumulation in tumor cells, correlating with cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
